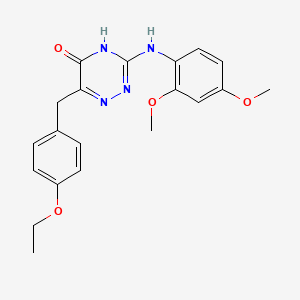

N-(6-((4-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

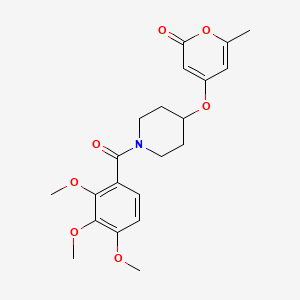

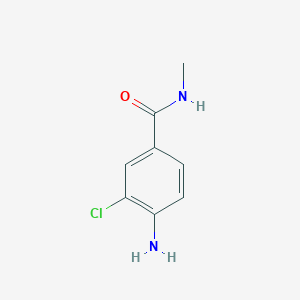

The compound appears to contain an indole group, a pyridazine ring, and a benzamide moiety. Indoles are common in many natural products and pharmaceuticals, known for their diverse biological activities . Pyridazine is a six-membered ring with two nitrogen atoms, known for its bioisosteric properties. Benzamides are a class of compounds containing a benzene ring attached to an amide group .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the amide group, the indole moiety, and the pyridazine ring. These groups could potentially undergo a variety of organic reactions .科学的研究の応用

Enzyme Inhibition

Indole derivatives, such as the compound , have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Antagonist for P2Y12

In 2014, Boldron et al., synthesized a derivative similar to the compound , which acted as a P2Y12 antagonist . P2Y12 is a protein associated with platelet aggregation and blood clotting, and antagonists for this protein are used to prevent thrombosis.

Inhibitor for Mutant Isocitrate Dehydrogenase-1 (IDH1)

A series of new 3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides were synthesized and evaluated for their inhibitory activity against IDH1-R132H . Most compounds exhibited significant potency to IDH1-R132H inhibition .

Anti-tumor Potential

The compound , due to its structural similarity to other indole derivatives, may have potential anti-tumor properties. Indole derivatives have been widely studied for their potential as anti-tumor drugs .

Inhibition of 2-HG Production

The compound could potentially inhibit the production of 2-HG in mutant tumor cells . 2-HG is a metabolite that accumulates in certain types of cancer cells and contributes to their growth and survival .

Potential Treatment for a Range of Diseases

The chemistry and therapeutic study of heterocyclic compounds, especially indoles, is essential . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . Therefore, the compound could potentially be used to treat a wide range of diseases.

作用機序

Target of Action

The primary target of this compound is the Isocitrate Dehydrogenase-1 (IDH1) . IDH1 is a key rate-limiting enzyme in the tricarboxylic acid cycle (TCA) and has been found to have a high mutation rate in several tumors .

Mode of Action

The compound interacts with its target, IDH1, by inhibiting its activity. Specifically, it has shown significant potency against the IDH1-R132H mutation . This mutation can reduce α-KG to 2-hydroxyglutarate (2-HG), leading to the accumulation of 2-HG in mutant tumor cells . By inhibiting this mutation, the compound can prevent the accumulation of 2-HG.

Biochemical Pathways

The compound affects the tricarboxylic acid cycle (TCA) by inhibiting the activity of IDH1 . This can lead to a decrease in the activity of some α-KG dependent dioxygenases, resulting in oncogenesis and the development of tumors .

Result of Action

The primary result of the compound’s action is the inhibition of the IDH1-R132H mutation, which can significantly inhibit the production of 2-HG in U87MG IDH1-R132H cells . This can potentially prevent the development of tumors.

将来の方向性

特性

IUPAC Name |

N-[6-[4-[2-(1H-indol-3-yl)ethylamino]-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2S/c31-23(26-15-14-19-17-27-21-10-5-4-9-20(19)21)11-6-16-33-24-13-12-22(29-30-24)28-25(32)18-7-2-1-3-8-18/h1-5,7-10,12-13,17,27H,6,11,14-16H2,(H,26,31)(H,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZCWGCAUMEQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((4-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2934597.png)

![4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid](/img/structure/B2934598.png)

![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2934604.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2934612.png)